molecular formula C9H11ClN2O2 B15357358 2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine

2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine

Cat. No.: B15357358
M. Wt: 214.65 g/mol
InChI Key: ULIWHAQBRCGCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a tetrahydrofuran-3-ylmethoxy group[_{{{CITATION{{{_1{CHEBI:140319 - 2- {2-chloro-4- (methylsulfonyl)-3- (tetrahydrofuran-2 ...

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-chloro-4-(oxolan-3-ylmethoxy)pyrimidine

InChI

InChI=1S/C9H11ClN2O2/c10-9-11-3-1-8(12-9)14-6-7-2-4-13-5-7/h1,3,7H,2,4-6H2

InChI Key

ULIWHAQBRCGCMZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COC2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dichloropyrimidine and tetrahydrofuran-3-ylmethanol as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable base, such as triethylamine, and a coupling reagent like 1,1'-carbonyldiimidazole (CDI) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents at the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as antiviral, antibacterial, and anticancer activities.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which 2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 2-Chloro-4-methylpyrimidine: Similar structure but lacks the tetrahydrofuran-3-ylmethoxy group.

  • 4-((Tetrahydrofuran-3-yl)methoxy)pyrimidine: Lacks the chloro group at the 2-position.

  • 2-Chloro-4-(methoxy)pyrimidine: Similar to the target compound but with a methoxy group instead of tetrahydrofuran-3-ylmethoxy.

Uniqueness: 2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine is unique due to its combination of the chloro group and the tetrahydrofuran-3-ylmethoxy group, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of 2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.